![molecular formula C7H12O3S2 B1366422 Ethyl 2-(ethoxycarbonothioylthio)acetate CAS No. 3278-34-0](/img/structure/B1366422.png)
Ethyl 2-(ethoxycarbonothioylthio)acetate
Overview
Description
Ethyl 2-(ethoxycarbonothioylthio)acetate is a chemical compound with the molecular formula C7H12O3S2 . It has a molecular weight of 208.3 g/mol . The IUPAC name for this compound is ethyl 2-ethoxycarbothioylsulfanylacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(ethoxycarbonothioylthio)acetate has been described in the literature . The compound was purified on silica gel (95/5 PE / EtOAc) to afford the desired compound as a yellow oil .Molecular Structure Analysis
The molecular structure of Ethyl 2-(ethoxycarbonothioylthio)acetate can be represented by the InChI string: InChI=1S/C7H12O3S2/c1-3-9-6 (8)5-12-7 (11)10-4-2/h3-5H2,1-2H3 . The Canonical SMILES for this compound is CCOC (=O)CSC (=S)OCC .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(ethoxycarbonothioylthio)acetate are not detailed in the search results, the compound has been used in the living/controlled radical copolymerization of chlorotrifluoroethylene and N-vinylpyrrolidone .Physical And Chemical Properties Analysis
Ethyl 2-(ethoxycarbonothioylthio)acetate has a topological polar surface area of 92.9 Ų and a complexity of 159 . It has a rotatable bond count of 7 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Polymer Chemistry Applications
Ethyl 2-(ethoxycarbonothioylthio) acetate plays a significant role in polymer chemistry. It has been used in the living/controlled radical copolymerization of hexafluoropropylene and butyl vinyl ether at room temperature under 60Co γ-ray irradiation. This process leads to the creation of fluorinated polymers end-capped with a fluoroalkyl sulfonic acid group, demonstrating its utility in synthesizing specialized polymer materials (Wang et al., 2013).
Organic Synthesis
In the field of organic synthesis, ethyl 2-(ethoxycarbonothioylthio)acetate is used as a precursor or intermediate in various chemical reactions. For instance, it has been involved in the synthesis of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, where improvements in the synthesis process have led to simplified operations and reduced production costs (L. Jing, 2003). Moreover, it serves as a synthetic equivalent for ethoxycarbonylnitrile oxide and is integral in producing isoxazole- and isoxazoline-3-carboxylic acids and their esters, showcasing its versatility in organic compound synthesis (Kislyi et al., 1994).
Chemical Synthesis Improvements
The chemical properties of ethyl 2-(ethoxycarbonothioylthio)acetate have facilitated improvements in various synthesis processes. For example, the synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate achieved high yields under optimized conditions, demonstrating the compound's role in enhancing chemical production efficiency (Wang Yu-huan, 2008).
Mechanism of Action
Target of Action
Ethyl 2-(ethoxycarbonothioylthio)acetate is primarily used in the field of polymer chemistry. It acts as a mediator in the living/controlled radical copolymerization of various monomers . The primary targets of this compound are monomers like hexafluoropropylene, butyl vinyl ether, and chlorotrifluoroethylene .
Mode of Action
The compound interacts with its targets through a process called living/controlled radical copolymerization . This process involves the initiation, propagation, and termination stages of polymerization, where the compound acts as a controlling agent to regulate the growth of the polymer chains .
Biochemical Pathways
The biochemical pathways involved in the action of Ethyl 2-(ethoxycarbonothioylthio)acetate are related to the polymerization of monomers . The compound mediates the polymerization process, leading to the formation of polymers with well-defined structures .
Pharmacokinetics
Its bioavailability in the reaction environment is crucial for its efficacy as a mediator in the polymerization process .
Result of Action
The result of the action of Ethyl 2-(ethoxycarbonothioylthio)acetate is the successful formation of polymers with well-defined structures . These polymers have various applications, including the production of fluorinated polymers .
Action Environment
The action of Ethyl 2-(ethoxycarbonothioylthio)acetate is influenced by environmental factors such as temperature and irradiation conditions . For instance, the living/controlled radical copolymerization process it mediates has been successfully achieved at room temperature under 60Co γ-ray irradiation .
properties
IUPAC Name |
ethyl 2-ethoxycarbothioylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYBQILCOFTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=S)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466141 | |
Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(ethoxycarbonothioylthio)acetate | |
CAS RN |
3278-34-0 | |
Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 2-(ethoxycarbonothioylthio)acetate enable living/controlled radical copolymerization, specifically in the context of the mentioned research?
A1: Ethyl 2-(ethoxycarbonothioylthio)acetate belongs to a class of compounds known as xanthates. In the presence of γ-ray irradiation, these xanthates participate in a reversible addition-fragmentation chain transfer (RAFT) process. [, ] This process allows for controlled growth of polymer chains by maintaining a dynamic equilibrium between actively growing radicals and dormant species. Essentially, the xanthate acts as a "chain transfer agent", mediating the polymerization process and preventing uncontrolled termination reactions. This control is evident in the research through the successful synthesis of well-defined copolymers with controlled molecular weights and narrow distributions, as confirmed by GPC and NMR analyses. [, ]
Q2: What are the advantages of using γ-ray irradiation in conjunction with Ethyl 2-(ethoxycarbonothioylthio)acetate for this specific copolymerization?
A2: The research utilizes 60Co γ-ray irradiation as the initiation source for the polymerization. [, ] This approach offers several advantages:
- Room Temperature Polymerization: γ-ray irradiation enables the reaction to proceed efficiently at room temperature, simplifying the experimental setup and potentially reducing side reactions. [, ]
- Control over Polymerization: When combined with Ethyl 2-(ethoxycarbonothioylthio)acetate, γ-ray irradiation allows for fine control over the polymerization process, resulting in polymers with well-defined structures and properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.